molecular formula C27H42O3 B1673421 onternabez CAS No. 256934-39-1

onternabez

Cat. No.: B1673421
CAS No.: 256934-39-1
M. Wt: 414.6 g/mol
InChI Key: CFMRIVODIXTERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

onternabez is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of onternabez involves several steps, starting from readily available precursors. The key steps typically include:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.1.1]hept-2-ene structure.

    Introduction of the phenyl group: The phenyl group with its substituents is introduced via a Friedel-Crafts alkylation reaction.

    Functional group modifications: The hydroxymethyl group and the dimethoxy groups are introduced through selective functional group transformations, such as reduction and methylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the Friedel-Crafts alkylation, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

onternabez can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding the corresponding hydrocarbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

onternabez has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis due to its complex structure and reactivity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of onternabez involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic processes and cellular functions.

    Modulation of gene expression: The compound could influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

onternabez can be compared with other similar compounds, such as:

    [(1R,2R,5R)-2-(2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl)-7,7-dimethyl-4-bicyclo[3.1.1]hept-2-enyl]methanol: This compound has a similar structure but different stereochemistry, which can affect its reactivity and biological activity.

    [(1S,4S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene]: This compound has a different bicyclic core, leading to variations in its chemical and physical properties.

Properties

IUPAC Name

[4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMRIVODIXTERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
onternabez
Reactant of Route 2
onternabez
Reactant of Route 3
onternabez
Reactant of Route 4
onternabez
Reactant of Route 5
onternabez
Reactant of Route 6
onternabez

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.